(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol
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Overview
Description
(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol is an organic compound that contains bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol typically involves the bromination of a precursor compound, followed by the introduction of a hydroxyl group. One possible route is:
Bromination: Starting with a fluorophenylmethanol derivative, bromine is added to the aromatic ring under controlled conditions to introduce the bromine atoms.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atoms can be reduced to form a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-(bromomethyl)-4-chlorophenyl)methanol: Similar structure but with chlorine instead of fluorine.
(5-Bromo-2-(bromomethyl)-4-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol makes it unique, potentially offering distinct reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C8H7Br2FO |
---|---|
Molecular Weight |
297.95 g/mol |
IUPAC Name |
[5-bromo-2-(bromomethyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7Br2FO/c9-3-5-2-8(11)7(10)1-6(5)4-12/h1-2,12H,3-4H2 |
InChI Key |
BVMZXJBFMHZBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)CBr)CO |
Origin of Product |
United States |
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